Cas no 477867-85-9 (2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline-4-carboxylic acid)

2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline-4-carboxylic acid structure
477867-85-9 structure
Product Name:2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline-4-carboxylic acid
N.o CAS:477867-85-9
MF:C23H16ClNO2S
MW:405.896643638611
CID:5692102
PubChem ID:3762667
Update Time:2023-10-13

2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline-4-carboxylic acid Propriedades químicas e físicas

Nomes e Identificadores

    • 1M-540S
    • 2-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline-4-carboxylicacid
    • Oprea1_598837
    • 477867-85-9
    • AKOS005083173
    • 2-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylquinoline-4-carboxylic acid
    • 2-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid
    • 2-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline-4-carboxylic acid
    • 4-Quinolinecarboxylic acid, 2-(4-chlorophenyl)-3-[(4-methylphenyl)thio]-
    • 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline-4-carboxylic acid
    • Inchi: 1S/C23H16ClNO2S/c1-14-6-12-17(13-7-14)28-22-20(23(26)27)18-4-2-3-5-19(18)25-21(22)15-8-10-16(24)11-9-15/h2-13H,1H3,(H,26,27)
    • Chave InChI: CGTRXRGZRHWIAT-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1C(=C(C(=O)O)C2C=CC=CC=2N=1)SC1C=CC(C)=CC=1

Propriedades Computadas

  • Massa Exacta: 405.0590276g/mol
  • Massa monoisotópica: 405.0590276g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 28
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 531
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 6.4
  • Superfície polar topológica: 75.5Ų

Propriedades Experimentais

  • Densidade: 1.41±0.1 g/cm3(Predicted)
  • Ponto de ebulição: 558.3±50.0 °C(Predicted)
  • pka: 0.50±0.10(Predicted)

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